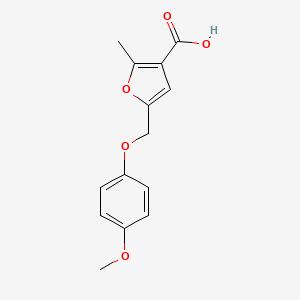
5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid is a complex organic compound. It is a derivative of benzoic acid, which is a common component in many chemical reactions . The compound contains a methoxy group attached to a phenyl group, which is then attached to a furan ring with a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a methoxy group attached to a phenyl group, which is then attached to a furan ring with a carboxylic acid group . The compound contains a total of 35 bonds, including 19 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted melting point of 141.77°C and a predicted boiling point of 432.7°C at 760 mmHg . The compound also has a predicted density of 1.3 g/cm³ and a refractive index of n20D 1.57 .科学的研究の応用
Bioactivities and Antiviral Properties
Research has shown that certain furan-2-carboxylic acids, closely related to 5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid, have significant bioactivities. For instance, compounds isolated from the roots of Nicotiana tabacum demonstrated high anti-tobacco mosaic virus (TMV) activity and moderate inhibitory activities against human tumor cell lines (Wu et al., 2018). This suggests potential applications in antiviral and anticancer therapies.
Applications in Liquid Membrane Ion Transport
Studies on synthetic ionophores, which include structures related to this compound, have revealed their utility in the transport of alkali metal ions through liquid membranes. These compounds' ability to facilitate ion transport highlights their potential in developing new materials for membrane-based technologies (Yamaguchi et al., 1988).
Anticholinesterase Action
Novel anticholinesterase compounds, structurally similar to this compound, have shown potent inhibitory action against human enzymes like acetyl- and butyrylcholinesterase. This suggests potential therapeutic applications in treating diseases like Alzheimer's (Luo et al., 2005).
Photoremovable Protecting Group for Carboxylic Acids
2,5-Dimethylphenacyl esters, which are related to this compound, have been studied as photoremovable protecting groups for carboxylic acids. This has significant implications in organic synthesis and biochemistry, allowing for controlled release of active compounds (Zabadal et al., 2001).
Antibacterial Activity
Similar compounds, like 2-[(methoxycarbonyl)methylene]cephalosporins, have demonstrated significant in vitro Gram-positive antibacterial activity. This indicates the potential of this compound and its derivatives in developing new antibacterial agents (Kim et al., 1984).
Antioxidant Properties
Phenyl ether derivatives, structurally related to this compound, have been isolated from marine-derived fungi and shown to possess strong antioxidant activities. This suggests potential use in developing natural antioxidant agents (Xu et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, 4-Methoxybenzoic acid, indicates that it can cause skin irritation and serious eye damage . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to wear protective gloves, eye protection, and face protection when handling the compound .
特性
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-9-13(14(15)16)7-12(19-9)8-18-11-5-3-10(17-2)4-6-11/h3-7H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAUUAZEQGZVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)COC2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

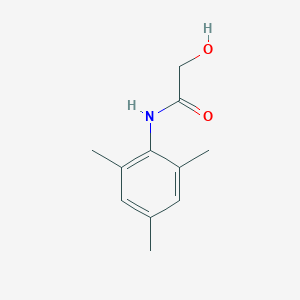
![6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2878033.png)
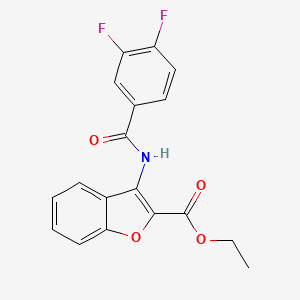
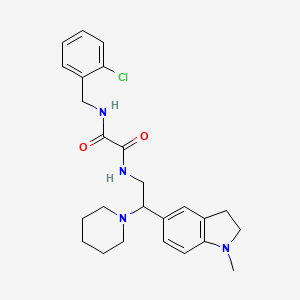

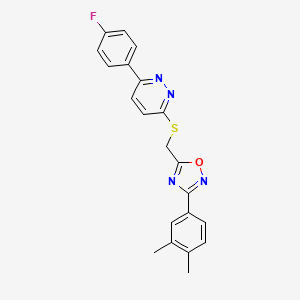
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)
![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2878042.png)
![N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2878046.png)
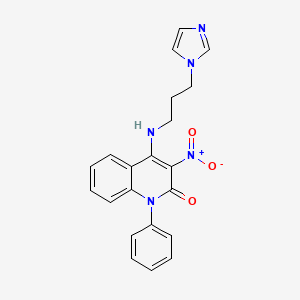
![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2878049.png)
![5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2878051.png)

